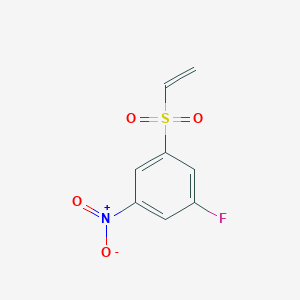

1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene

Vue d'ensemble

Description

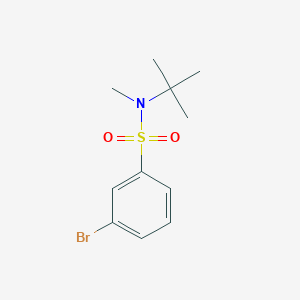

The compound “1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene” is an organic molecule that contains a benzene ring, which is a cyclic compound with alternating double bonds. It also has a nitro group (-NO2), a fluoro group (-F), and an ethenesulfonyl group attached to the benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving nitration, fluorination, and sulfonylation .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, aromatic base to the molecule, while the nitro, fluoro, and ethenesulfonyl groups may add varying degrees of polarity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the benzene ring more susceptible to electrophilic attack . The presence of the sulfonyl group could also introduce unique reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro, fluoro, and ethenesulfonyl groups could affect its solubility, boiling point, melting point, and reactivity .Applications De Recherche Scientifique

Electron Attachment Studies

Research involving nitrobenzene derivatives, including fluoro-nitrobenzene compounds, has explored their properties through electron transmission spectroscopy, dissociative electron attachment spectroscopy, and negative ion mass spectrometry. These studies aim to understand the behavior of long-lived negative ions and the autodetachment lifetimes of molecular negative ions, providing insights into their electronic structure and reactivity which could be relevant for various applications in material science and chemistry (Asfandiarov et al., 2007).

Synthetic Applications

The synthesis of various derivatives of fluoro-nitrobenzene, like 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, has been documented. These compounds serve as intermediates for the preparation of pesticides and other chemicals, showing the importance of these compounds in synthetic organic chemistry and agrochemical industries (Du et al., 2005).

Medicinal Chemistry

In the realm of medicinal chemistry, studies have shown that nitrobenzenesulfonyl derivatives are effective substrates for condensation reactions with pyrimidine bases. The conditions and factors influencing these reactions are crucial for synthesizing compounds that could have biological relevance or therapeutic applications (Díaz-Gavilán et al., 2006).

Organocatalysis

Fluorinated compounds, including those with a fluoro-nitrobenzene structure, have been used in organocatalytic reactions. These compounds participate in 1,4-addition/dearomative-fluorination transformations, showcasing their utility in the synthesis of complex, fluorinated molecules which are highly valuable in pharmaceuticals and agrochemicals (Li et al., 2012).

Fluorination and Nucleophilic Substitution

Fluorination studies have shown that introducing fluorine-containing, electron-withdrawing substituents into the aromatic ring enhances the activation of the halogen substituent towards nucleophilic attack. This property is critical in synthetic chemistry for the development of new compounds and materials (Sipyagin et al., 2004).

Mécanisme D'action

Safety and Hazards

As with any chemical compound, handling “1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its hazards, safe handling procedures, and emergency response guidelines .

Orientations Futures

The future research directions for this compound would depend on its potential applications. For instance, if it shows promise as a reagent in certain chemical reactions, future research could focus on optimizing its synthesis, improving its reactivity, or exploring new reactions it could be used in .

Propriétés

IUPAC Name |

1-ethenylsulfonyl-3-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4S/c1-2-15(13,14)8-4-6(9)3-7(5-8)10(11)12/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMQSWBUDAPJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Ethenesulfonyl)-3-fluoro-5-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1522754.png)

![2-[(2-Methoxyethyl)amino]acetamide hydrochloride](/img/structure/B1522759.png)

![[5-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1522760.png)

![N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide](/img/structure/B1522761.png)

![[Cyclopropyl(2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B1522763.png)